1,2,3,4-Tetrahydro-1,8-naphthyridine
Overview
Description
1,2,3,4-Tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C(8)H({10})N(_2) It is a heterocyclic compound containing a naphthyridine ring system that is partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1,8-naphthyridine can be synthesized through several methods. One common route involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable production. The use of high-pressure hydrogenation reactors and optimized catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,8-naphthyridine. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 1,8-Naphthyridine.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has potential as a scaffold for the development of pharmaceuticals, particularly in the design of antibacterial and anticancer agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The fully unsaturated parent compound, which has different reactivity and applications.
1,2,3,4-Tetrahydroquinoline: A similar heterocyclic compound with a different ring structure, used in similar applications.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its partially saturated naphthyridine ring, which imparts specific chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVGQCBSJLDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516325 | |
Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-87-5 | |
Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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